2-methoxy-4-(methylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Overview
Description
2-methoxy-4-(methylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications. It is a derivative of benzamide and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been found to modulate the activity of certain receptors in the central nervous system, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-methoxy-4-(methylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation in the central nervous system.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methoxy-4-(methylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize using the method described above. However, one of the limitations of using this compound is its potential toxicity and the need for caution when handling it.
Future Directions
There are several future directions for research on 2-methoxy-4-(methylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. One direction is to further investigate its potential use in cancer treatment, including its effects on different types of cancer and its potential use in combination with other drugs. Another direction is to investigate its potential use as a neuroprotective agent, including its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to investigate its mechanism of action and potential side effects.
Scientific Research Applications
2-methoxy-4-(methylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a neuroprotective agent and for its effects on the central nervous system.
properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-25-18-13-15(26-2)7-10-17(18)19(22)20-14-5-8-16(9-6-14)27(23,24)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMBSNRYHRFMFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(methylsulfanyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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